2-(4-Iodobenzyl)cyclopentanone
Description
2-(4-Iodobenzyl)cyclopentanone is a cyclopentanone derivative substituted with a 4-iodobenzyl group at the 2-position of the ketone ring. The compound features a five-membered cyclic ketone core, with the benzyl group introducing aromaticity and the iodine atom contributing to its distinct electronic and steric properties. The molecular formula is C₁₂H₁₃IO, yielding a molecular weight of 299.9 g/mol (calculated).
Properties
Molecular Formula |
C12H13IO |
|---|---|
Molecular Weight |
300.13 g/mol |
IUPAC Name |
2-[(4-iodophenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13IO/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-7,10H,1-3,8H2 |
InChI Key |
WXJQZKGUURFYON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-Iodobenzyl)cyclopentanone with structurally or functionally related cyclopentanone derivatives, emphasizing substituent effects, applications, and biological activities.
Key Comparative Insights:
Substituent Effects on Reactivity and Applications
- Halogenated Derivatives :
- The 4-chlorophenyl analog (metconazole intermediate) demonstrates agricultural utility due to chlorine’s balance of lipophilicity and stability . In contrast, the 4-iodobenzyl group’s larger atomic radius and polarizability could enhance binding in biological systems, though this remains speculative.
- Nectaryl’s branched alkyl substituent contributes to its volatility and fruity odor, highlighting the role of non-aromatic substituents in fragrance chemistry .
Biological Activity Antioxidant and Enzyme Inhibition: Curcumin analogs with methoxy/hydroxybenzylidene groups (e.g., 3d) exhibit strong antioxidant and ACE-inhibitory activities, underscoring the importance of electron-donating substituents .
Environmental and Safety Profiles
- Nectaryl is classified as environmentally hazardous (UN 3082), likely due to its persistence and terpene-derived structure . Halogenated analogs like the 4-chlorophenyl and 4-iodobenzyl derivatives may pose distinct ecological risks, depending on degradation pathways.
Synthetic Utility The 4-nitrophenyl derivative serves as a reactive intermediate, leveraging the nitro group’s electrophilicity for further functionalization . Similarly, the iodine atom in this compound could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) in drug synthesis.
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